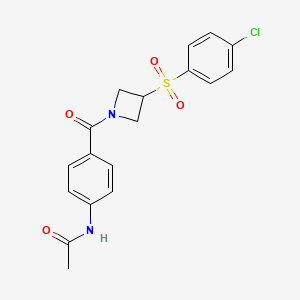

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide

Description

This compound is a sulfonamide derivative featuring a 4-chlorophenylsulfonyl group attached to an azetidine ring, which is further linked via a carbonyl group to a phenylacetamide scaffold. The azetidine (a four-membered nitrogen-containing ring) introduces steric constraints and electronic effects that may influence pharmacological activity. Sulfonamides are historically significant for antimicrobial applications, but recent studies highlight their roles in antitumor, anti-inflammatory, and enzyme inhibitory activities . The 4-chlorophenyl substituent likely enhances lipophilicity and binding affinity to hydrophobic targets, while the acetamide moiety contributes to hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-12(22)20-15-6-2-13(3-7-15)18(23)21-10-17(11-21)26(24,25)16-8-4-14(19)5-9-16/h2-9,17H,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITPDAIKMXNOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with azetidine-1-carboxylic acid, followed by coupling with 4-aminophenylacetamide under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Bond Length Variations

Table 1: Key Structural Features and Bond Lengths

Key Observations :

- Nitro and methylsulfonyl groups in introduce steric hindrance and polar interactions absent in the target compound.

Antimicrobial Activity

Sulfonamides like the target compound and are hypothesized to inhibit bacterial dihydropteroate synthase. The difluorobenzyl group in enhances penetration through lipid membranes, while the azetidine in the target compound may improve target specificity .

Crystallographic and Intermolecular Interactions

Biological Activity

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄ClN₃O₃S. The presence of an azetidine ring, a sulfonamide group, and an acetamide moiety contributes to its unique biological properties. These structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological investigation.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate immune responses, suggesting that this compound may also possess anti-inflammatory effects.

- Cytotoxic Effects : It has shown potential cytotoxicity against various cancer cell lines, indicating its possible role as an anticancer agent.

- Metabolic Disorders : There are indications of efficacy against certain metabolic disorders, although detailed mechanisms remain to be elucidated.

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of related azetidine compounds on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil . -

Mechanistic Insights :

Research on azetidine-containing compounds has revealed their ability to induce apoptosis in cancer cells through caspase activation pathways. For instance, a related compound showed increased levels of caspase 9 in treated MCF-7 cells, suggesting a mechanism for its anticancer activity .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzenesulfonamide | Contains a sulfonamide group | Antimicrobial activity |

| Azetidine derivatives | Similar azetidine ring structure | Potential anti-inflammatory effects |

| Acetamides | General class including various substituents | Diverse therapeutic applications |

The unique combination of functionalities in this compound may contribute to its distinct biological properties compared to other compounds in these classes.

Pharmacodynamics and Pharmacokinetics

Studies focusing on the pharmacodynamics and pharmacokinetics of this compound are essential for understanding its therapeutic potential. These studies typically assess absorption, distribution, metabolism, and excretion (ADME), which are critical for determining the compound's efficacy and safety profile.

Q & A

Q. What are the established synthetic routes for N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with sulfonylation of azetidine followed by coupling with acetamide derivatives. For example, a related compound, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, was synthesized by refluxing sulfonamide intermediates with acetic anhydride, yielding crystals after slow ethanol evaporation . Key optimization steps include:

- Temperature control : Refluxing at 80–100°C ensures complete acetylation.

- Solvent selection : Ethanol or methanol aids in crystallization.

- Purification : Column chromatography or recrystallization improves purity.

Yield improvements can be monitored via HPLC or TLC to track intermediate formation.

Q. How can crystallographic data be utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, related N-(4-chlorophenyl)acetamide derivatives reveal bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., nitro group deviation from the benzene plane: −16.7° to 160.9°) . Researchers should:

- Compare experimental data with computational models (DFT).

- Validate hydrogen bonding networks (e.g., C–H⋯O interactions) .

- Use software like Mercury or Olex2 for structural visualization and refinement.

Q. What in vitro assays are recommended to evaluate the compound’s potential pharmacological activities?

Based on structurally similar N-phenylacetamide sulfonamides:

- Analgesic activity : Tail-flick test or acetic acid-induced writhing in rodent models, comparing efficacy to paracetamol .

- Anti-inflammatory activity : COX-2 inhibition assays or carrageenan-induced paw edema .

- Anticonvulsant potential : Maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally analogous compounds?

For example, N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide showed anti-hypernociceptive activity, while N-(4-methoxyphenyl)acetamide lacked efficacy . To address discrepancies:

- Perform dose-response studies to identify optimal activity windows.

- Analyze structure-activity relationships (SAR) : Substituent effects (e.g., electron-withdrawing groups like –SO₂– enhance receptor binding).

- Use molecular docking to probe interactions with targets like COX-2 or NMDA receptors .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes.

- Isotope labeling : Track metabolites via LC-MS (e.g., deuterated analogs) .

Q. How can computational chemistry aid in predicting the compound’s toxicity profile?

- ADMET prediction : Tools like SwissADME or ProTox-II estimate parameters like LogP (optimal range: 2–3.5) and hERG inhibition risk.

- Toxicophore mapping : Identify reactive groups (e.g., sulfonamide) linked to hepatotoxicity .

- Molecular dynamics simulations : Assess binding to off-target proteins (e.g., serum albumin) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonamide group.

- Biological assays : Include positive controls (e.g., paracetamol for analgesia) and validate statistical significance via ANOVA .

- Safety : Follow GHS guidelines for handling sulfonamides (e.g., PPE for inhalation risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.